molecular formula C17H21NO2 B5687251 N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline

N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline

Cat. No.: B5687251
M. Wt: 271.35 g/mol
InChI Key: YYOONJRTGSVRSH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3,4-dimethylaniline is a sophisticated organic compound serving as a critical synthetic intermediate in advanced pharmaceutical research. Its primary research value lies in its role in the synthesis of novel isoquinoline compounds, which are being investigated for their potential in preventing or treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The compound functions as a key building block in multi-step synthetic routes, where it is utilized in pivotal Buchwald-Hartwig coupling reactions to construct complex molecular architectures that are otherwise difficult to access . This synthetic utility is particularly valuable for constructing molecules designed to interact with neurological targets. Researchers employ this chemical in developing new synthetic methodologies aimed at overcoming challenges associated with the electron cloud distribution of the isoquinoline core, enabling the efficient industrial-scale production of potential therapeutic agents . The aniline component, 3,4-dimethylaniline, is a known chemical entity with its own established handling protocols . This product is intended for use in a controlled laboratory environment by qualified professionals. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-15(9-13(12)2)18-11-14-6-8-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOONJRTGSVRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 3,4 Dimethoxybenzyl 3,4 Dimethylaniline

Retrosynthetic Analysis of the N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For this compound, the primary disconnection is the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon. This disconnection reveals two potential synthetic routes based on which fragment acts as the nucleophile and which as the electrophile.

Route A: 3,4-Dimethylaniline (B50824) as the Nucleophile

In this pathway, 3,4-dimethylaniline acts as the nucleophile, attacking an electrophilic 3,4-dimethoxybenzyl species. This leads to precursors such as 3,4-dimethoxybenzaldehyde (B141060) (for reductive amination) or a 3,4-dimethoxybenzyl halide (for nucleophilic substitution).

Route B: 3,4-Dimethoxybenzylamine (B142225) as the Nucleophile

Alternatively, 3,4-dimethoxybenzylamine could act as the nucleophile, attacking an electrophilic 3,4-dimethylphenyl species. However, generating a suitable electrophile from 3,4-dimethylaniline is less straightforward, making Route A the more common and practical approach.

Conventional Synthetic Routes to N-Alkylated Anilines and Benzylamines

Several well-established methods are available for the synthesis of N-alkylated anilines and benzylamines, which are directly applicable to the synthesis of this compound.

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds. redalyc.orgresearchgate.net This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. chim.itmdpi.com

For the synthesis of this compound, this strategy involves the reaction of 3,4-dimethylaniline with 3,4-dimethoxybenzaldehyde. The resulting imine intermediate is then reduced using a suitable reducing agent.

Common Reducing Agents for Reductive Amination:

Reducing AgentCharacteristics
Sodium borohydride (B1222165) (NaBH4)A mild and selective reducing agent, often used in combination with an acid catalyst. redalyc.org
Sodium cyanoborohydride (NaBH3CN)More selective than NaBH4, as it preferentially reduces iminium ions over carbonyl groups.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)A mild and effective reducing agent, particularly for reductive aminations.
Catalytic Hydrogenation (H2/catalyst)A "green" and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

A study on the reductive amination of benzaldehyde (B42025) with aniline using NaBH4 in the presence of a cation exchange resin (DOWEX(R)50WX8) demonstrated high yields of N-benzylaniline. redalyc.org This methodology could be adapted for the synthesis of the target molecule.

Nucleophilic Substitution Reactions of 3,4-Dimethylaniline with Benzyl (B1604629) Halides

This classic method involves the direct reaction of an amine with an alkyl halide. In this case, 3,4-dimethylaniline would act as the nucleophile, displacing a halide (e.g., chloride, bromide) from a 3,4-dimethoxybenzyl halide.

A primary challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. psu.edu Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired secondary amine. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction.

Direct N-Alkylation of Amines with Alcohols (e.g., 3,4-Dimethoxybenzyl Alcohol)

The direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, is a more atom-economical and environmentally friendly approach compared to using alkyl halides. acs.orgarkat-usa.orgtsijournals.com This method typically requires a metal catalyst. nih.govresearchgate.net

The reaction proceeds through the in-situ oxidation of the alcohol to the corresponding aldehyde by the catalyst. This aldehyde then undergoes reductive amination with the amine, and the catalyst, which was reduced in the oxidation step, is regenerated. Water is the only byproduct of this reaction. Various transition metal catalysts based on ruthenium, iridium, iron, nickel, and manganese have been developed for this transformation. arkat-usa.orgnih.gov For instance, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of various anilines with benzyl alcohols under mild conditions. nih.gov

Coupling Reactions for N-C Bond Formation (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgacsgcipr.orgyoutube.comlibretexts.org While it is primarily used for the formation of C(aryl)-N bonds, its principles can be conceptually extended to the formation of C(benzyl)-N bonds.

The standard Buchwald-Hartwig reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. youtube.comacs.org A direct application to form the target molecule would involve coupling 3,4-dimethylaniline with a 3,4-dimethoxybenzyl halide. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orglibretexts.org

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable catalytic methods for C-N bond formation. These approaches often utilize earth-abundant and less toxic metals, as well as milder reaction conditions.

Nickel-catalyzed N-alkylation of anilines with alcohols has emerged as a promising alternative to noble metal-based catalysts. acs.org These reactions often proceed via the borrowing hydrogen mechanism and exhibit high selectivity for mono-alkylation. The use of a non-precious metal like nickel makes this approach more cost-effective and sustainable.

Iron-catalyzed N-alkylation reactions have also gained significant attention. researchgate.net Various iron complexes have been shown to effectively catalyze the N-alkylation of anilines with benzyl alcohols, offering an environmentally benign and economical synthetic route.

Transition Metal-Catalyzed Amination Protocols

Transition metal catalysis is a cornerstone for the synthesis of N-alkylanilines, offering high efficiency and broad substrate scope. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent strategy, where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination with an amine. This atom-economical process generates water as the only byproduct. Various transition metals have been employed for this transformation.

Manganese-based Catalysts: Non-precious metal catalysts are gaining attention due to their low cost and abundance. Manganese pincer complexes have been shown to be effective for the N-alkylation of anilines with benzyl alcohols. nih.gov For instance, a well-defined manganese complex can catalyze the reaction between various substituted anilines and benzyl alcohol in toluene (B28343) at 80°C with potassium tert-butoxide (t-BuOK) as a base, affording N-monoalkylated anilines in good yields (typically 80-90%). nih.gov

Cobalt-based Catalysts: Cobalt nanoparticles supported on N-doped carbon (Co@NC) have demonstrated excellent activity and reusability for the N-alkylation of amines with alcohols. semanticscholar.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. semanticscholar.org

Iridium and Ruthenium-based Catalysts: Complexes of iridium and ruthenium are also highly efficient for N-alkylation reactions. NHC-Ir(III) and NHC-Ru(II) complexes (where NHC is N-heterocyclic carbene) have been successfully used to catalyze the N-alkylation of anilines with benzyl alcohols. nih.gov

Copper-Iron Catalysts: Bimetallic catalysts, such as copper-iron systems, have also been developed for the N-alkylation of aniline with benzyl alcohol. These catalysts can facilitate the one-pot synthesis of N-alkylanilines under specific conditions. dntb.gov.ua

Table 1: Comparison of Transition Metal Catalysts for N-Alkylation of Anilines with Benzyl Alcohol

CatalystAmine SubstrateAlcohol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Mn pincer complexAnilineBenzyl alcoholt-BuOKToluene802478 nih.gov
Co@NC-800-L1AnilineBenzyl alcoholt-BuOKToluene14024>99 semanticscholar.org
NHC-Ir(III) complexAnilineBenzyl alcoholKOtBu1,4-Dioxane1202492 nih.gov
NHC-Ru(II) complexAnilineBenzyl alcoholKOtBu1,4-Dioxane1202488 nih.gov
Fe2Ni2@CNAnilineBenzyl alcohol--160699 researchgate.net

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for C-N bond formation, avoiding issues of metal toxicity and contamination of the final product. While direct organocatalytic N-alkylation of anilines with benzyl alcohols is a developing area, related transformations highlight the potential of this approach. For instance, the direct C(sp³)–H arylation of unprotected benzyl anilines can be achieved via organocatalysis under visible light, demonstrating a metal-free method for functionalizing the benzylic position.

Although specific examples for the direct N-benzylation of 3,4-dimethylaniline with 3,4-dimethoxybenzyl alcohol using organocatalysts are not prevalent in the literature, the principles of organocatalysis suggest that chiral phosphoric acids, thioureas, or amine-based catalysts could potentially activate the reactants to facilitate the desired transformation under mild conditions.

Enzymatic Catalysis in Related N-Alkylation Reactions

Biocatalysis, utilizing enzymes, presents a highly selective and environmentally benign approach to chemical synthesis. For N-alkylation reactions, reductive aminases (RedAms) and transaminases (TAs) are particularly relevant. These enzymes can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild aqueous conditions. nih.govworktribe.comfrontiersin.org

Reductive Aminases (RedAms): RedAms catalyze the reductive amination of a ketone or aldehyde with an amine. A bacterial reductive aminase, pIR23, has been shown to be effective in the reductive N-allylation of primary and secondary amines with α,β-unsaturated aldehydes. nih.gov This demonstrates the potential of RedAms for the N-alkylation of anilines with the corresponding benzaldehyde (3,4-dimethoxybenzaldehyde in this case).

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor to a carbonyl acceptor. While they are primarily used for the synthesis of primary amines, engineered TAs are being developed with broader substrate scopes. worktribe.com An (R)-selective transaminase has been used for the synthesis of (R)-3,4-dimethoxyamphetamine from 3,4-dimethoxyphenylacetone, showcasing the enzyme's ability to act on structurally related substrates. nih.gov

The synthesis of this compound could be envisioned through a two-step enzymatic process or a direct reductive amination catalyzed by an engineered RedAm.

Table 2: Examples of Substrates for Enzymatic Amination

Enzyme TypeSubstrate 1Substrate 2ProductCitation
Reductive Aminase (pIR23)CinnamaldehydeAnilineN-cinnamylaniline nih.gov
Transaminase (engineered)3,4-dimethoxyphenylacetone(R)-1-phenylethylamine (amine donor)(R)-3,4-dimethoxyamphetamine nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The synthesis of N-benzylanilines is often optimized by systematically varying several reaction parameters to maximize the yield and selectivity towards the desired mono-alkylated product, while minimizing side reactions such as over-alkylation or reduction of the aromatic rings. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For the N-alkylation of aniline with benzyl alcohol, a study utilizing a graphene oxide-supported N-heterocyclic carbene copper(I) complex (GO-NHC-Cu) demonstrated a systematic optimization process. The reaction was tested with different solvents (toluene, 1,4-dioxane, THF, DMSO, and solvent-free), bases (KOtBu, KOH, Cs2CO3, K2CO3), and catalyst loadings. The optimal conditions were found to be solvent-free, using KOtBu as the base, which resulted in a 93% yield of N-benzylaniline.

Table 3: Optimization of Reaction Conditions for the Synthesis of N-benzylaniline

EntryCatalyst (mg)SolventBaseTemp. (°C)Time (h)Yield (%)
130TolueneKOtBu1102488
2301,4-DioxaneKOtBu1102475
330THFKOtBu1102462
430DMSOKOtBu1102455
530Solvent-free KOtBu 110 24 93
620Solvent-freeKOtBu1102493
715Solvent-freeKOtBu1102485
820Solvent-freeKOH1102482
920Solvent-freeCs2CO31102466
1020Solvent-freeK2CO31102448

Adapted from a study on GO-NHC-Cu catalyzed N-alkylation of aniline with benzyl alcohol.

Principles of Green Chemistry in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound involves several strategies aimed at reducing the environmental impact of the chemical process. These include the use of solvent-free conditions, and the development of recyclable catalysts.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces costs, and simplifies purification processes. The optimization study mentioned in the previous section highlights that solvent-free conditions can lead to higher yields in the synthesis of N-benzylaniline. researchgate.net Microwave-assisted solvent-free synthesis is another green approach that can accelerate reaction rates and improve yields.

Table 4: Reusability of Heterogeneous Catalysts in N-Alkylation of Aniline

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Citation
Co@NC-800-L1>99>99>999897 semanticscholar.org
Raney Ni*83 (conversion)Maintained for 8 cycles--- acs.org

*Data presented as conversion, with selectivity maintained over cycles.

Stereoselective Synthesis of Chiral this compound Analogs

The stereoselective synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. While this compound itself is not chiral, the introduction of a stereocenter, for example at the benzylic carbon, would lead to chiral analogs. Asymmetric synthesis of such compounds can be achieved using chiral catalysts.

Recent advances in asymmetric catalysis have provided several methods for the enantioselective synthesis of chiral molecules. frontiersin.orgnih.gov For C-N bond formation, chiral transition metal complexes and organocatalysts are employed. For instance, copper(II)-BOX complexes can act as chiral photoredox bifunctional catalysts for the asymmetric alkylation of imines. frontiersin.org

Enzymatic methods, as discussed in section 2.3.3, are inherently stereoselective. Reductive aminases and transaminases are powerful tools for the synthesis of enantiopure amines. frontiersin.orgnih.gov By selecting the appropriate enzyme and reaction conditions, it is possible to synthesize a specific enantiomer of a chiral N-benzylaniline analog with high enantiomeric excess (ee).

While specific data for the stereoselective synthesis of chiral analogs of this compound is limited, the general methodologies developed for asymmetric amination reactions provide a clear pathway for achieving this goal. The choice of a suitable chiral ligand for a metal catalyst or the selection of an appropriate enzyme would be crucial for controlling the stereochemical outcome of the reaction.

Chemical Reactivity and Transformation Studies of N 3,4 Dimethoxybenzyl 3,4 Dimethylaniline

Reactions Involving the Nitrogen Center

The lone pair of electrons on the tertiary nitrogen atom makes it a key site for nucleophilic and oxidative reactions.

N-Alkylation: As a tertiary amine, the nitrogen center can readily undergo N-alkylation when treated with primary or secondary alkyl halides. This classic Sₙ2 reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmagritek.com The reaction is typically carried out by heating the amine with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. magritek.com

N-Acylation: N-acylation of tertiary amines is generally not a feasible reaction. The process typically requires the removal of a proton from the nitrogen after the initial nucleophilic attack on the acylating agent (e.g., an acyl chloride or anhydride). Since tertiary amines lack a hydrogen atom on the nitrogen, they cannot be acylated to form stable amide products.

Table 2: Predicted N-Alkylation Reactions

Alkylating Agent Product Name
Methyl Iodide (CH₃I) N-(3,4-dimethoxybenzyl)-N-methyl-3,4-dimethylanilinium iodide
Benzyl Bromide (C₆H₅CH₂Br) N-benzyl-N-(3,4-dimethoxybenzyl)-3,4-dimethylanilinium bromide

The tertiary amine functionality is susceptible to oxidation by various reagents.

N-Oxide Formation: Treatment with oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide. acs.orgmdpi.com These N-oxides are stable, isolable compounds and can serve as intermediates for further functionalization of the aromatic ring. semanticscholar.orgacs.org

Oxidative N-Debenzylation: The N-benzyl bond can be cleaved under oxidative conditions. This reaction can be catalyzed by certain metal complexes or achieved using radical-based methods. nih.govorganic-chemistry.org For example, systems utilizing alkali metal bromides can generate bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to cleave the N-C bond, yielding 3,4-dimethylaniline (B50824) and 3,4-dimethoxybenzaldehyde (B141060). organic-chemistry.org

Oxidative Demethylation (of the aniline (B41778) methyls): While the primary oxidative pathways involve the benzyl group and the nitrogen itself, oxidative removal of the N-methyl groups (not present in the parent compound but relevant to its class) is a known reaction for N,N-dimethylanilines, often proceeding through a radical cation intermediate. mdpi.com

Transformations of the Methoxy (B1213986) Groups on the Benzyl Moiety

The two methoxy groups on the benzyl ring are chemically robust but can be transformed under specific, typically harsh, conditions. The most common reaction is ether cleavage to yield the corresponding phenols. This transformation is usually accomplished by refluxing the compound with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Alternatively, strong Lewis acids such as boron tribromide (BBr₃) can effectively cleave aryl methyl ethers at lower temperatures. organic-chemistry.org The 3,4-dimethoxybenzyl (DMB) group is known to be labile under mild acidic conditions, making its cleavage relatively straightforward compared to other alkyl ethers. nih.gov Selective cleavage of one methoxy group over the other is generally difficult to achieve due to their similar chemical environments.

Stability and Degradation Pathways Under Various Chemical Conditions

Acidic Conditions: Under acidic conditions, the secondary amine nitrogen can be protonated, forming an ammonium salt. This generally increases the stability of the molecule towards oxidation by decreasing the electron-donating ability of the nitrogen atom to the aromatic ring. However, strong acidic conditions, particularly at elevated temperatures, could potentially lead to cleavage of the benzylic C-N bond through hydrolysis, although this is generally not a facile process for secondary amines. khanacademy.orgyoutube.com

Basic Conditions: In alkaline environments, N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline is expected to be relatively stable. The secondary amine is not susceptible to deprotonation under typical basic conditions. However, the presence of a strong base could facilitate elimination reactions if a suitable leaving group is present at the benzylic position, which is not the case in the parent molecule.

Oxidative Conditions: The molecule is anticipated to be most susceptible to degradation under oxidative conditions. The electron-rich nature of both the 3,4-dimethylaniline and the 3,4-dimethoxybenzyl moieties makes them prone to oxidation. Potential degradation pathways include:

Oxidation of the secondary amine: This can lead to the formation of N-oxides or, with stronger oxidants, cleavage of the C-N bonds.

Oxidation at the benzylic position: The benzylic carbon is activated by the adjacent nitrogen and the dimethoxy-substituted aromatic ring, making it a likely site for oxidation to a carbonyl group, leading to the formation of an amide.

Oxidative coupling: The electron-rich aromatic rings may undergo oxidative coupling reactions, leading to the formation of polymeric materials.

Ring hydroxylation: The activated aromatic rings could be susceptible to hydroxylation in the presence of certain oxidizing agents.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation, especially in the presence of photosensitizers like titanium dioxide (TiO2), can induce degradation. nih.gov The probable mechanism involves the generation of highly reactive hydroxyl radicals which can attack the molecule at various sites. nih.gov Degradation is likely to proceed via oxidation of the aniline and benzylamine (B48309) moieties. nih.gov For benzylamine and aniline, photodegradation follows pseudo-first-order kinetics. nih.gov The optimal pH for the photocatalytic degradation of benzylamine is around 8, while for aniline it is 10 or higher. nih.gov

Degradation via Chlorination: Treatment with chlorine or chloramine, as is common in water disinfection processes, can lead to the degradation of benzylamines. rsc.org The primary reaction pathway involves the transfer of a chlorine atom to the nitrogen, followed by the elimination of hydrochloric acid to form an imine. rsc.org This imine can then be hydrolyzed to form an aldehyde and a lower-order amine. rsc.org In the case of this compound, this could lead to the formation of 3,4-dimethoxybenzaldehyde and 3,4-dimethylaniline, or 3,4-dimethyl-N-methylaniline and formaldehyde.

Interactive Data Table: Predicted Stability and Degradation Products

ConditionPredicted StabilityPotential Degradation Products
Acidic Generally stable, protonation of the amine. Potential for slow hydrolysis at high temperatures.3,4-Dimethoxybenzyl alcohol, 3,4-dimethylaniline
Basic Generally stable.-
Oxidative Unstable, susceptible to oxidation.N-oxide, 3,4-dimethoxybenzaldehyde, 3,4-dimethylaniline, polymeric products
Photolytic Unstable in the presence of UV light and a photocatalyst.Oxidized and hydroxylated derivatives, cleavage products
Chlorination Unstable.3,4-Dimethoxybenzaldehyde, 3,4-dimethylaniline, formaldehyde

Derivatization Strategies for the Synthesis of Analogues and Derivatives

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogues and derivatives. The secondary amine is a key site for modification, and the electron-rich aromatic rings are amenable to electrophilic substitution.

N-Acylation: The secondary amine can be readily acylated using various acylating agents to form the corresponding amides. This is a common strategy to protect the amino group or to introduce different functional groups into the molecule. pearson.com

Reaction with Acyl Halides or Anhydrides: Treatment with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) will yield the N-acyl derivative.

Nickel-Catalyzed Acylation: A nickel(II) complex can catalyze the N-acylation of amines using N,N-dimethylacetamide (DMA) in the presence of imidazole, offering a potentially more environmentally friendly approach. organic-chemistry.org

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base will produce the corresponding sulfonamides. This is another effective way to protect the amine or to introduce a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.

N-Alkylation: Further alkylation of the secondary amine to a tertiary amine can be achieved using alkyl halides. However, controlling the extent of alkylation can be challenging and may lead to the formation of quaternary ammonium salts. A "hydrogen borrowing" methodology using alcohols as alkylating agents in the presence of a suitable catalyst offers a more controlled approach to N-alkylation. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution: The 3,4-dimethylaniline and 3,4-dimethoxybenzyl rings are highly activated towards electrophilic aromatic substitution due to the presence of electron-donating groups.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aromatic rings. The positions ortho and para to the activating groups are the most likely sites of substitution.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, the reaction conditions must be carefully controlled as the amine group is sensitive to oxidation and the reaction can be highly exothermic. Acylation of the amine prior to nitration is a common strategy to moderate the reaction and direct the substitution.

Sulfonylation: Direct C-H sulfonylation of the aniline ring can be achieved using sulfonyl hydrazides in an electrochemical setup or with sodium sulfinates mediated by visible light or a copper catalyst. jove.comnih.govmdpi.comnih.govrsc.org These methods offer regioselective introduction of sulfonyl groups onto the aromatic ring.

Interactive Data Table: Derivatization Strategies

Reaction TypeReagents and ConditionsPotential Products
N-Acylation Acyl halide/anhydride, baseN-acyl-N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline
N-Sulfonylation Sulfonyl chloride, baseN-sulfonyl-N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline
N-Alkylation Alkyl halide; or Alcohol, catalystN-alkyl-N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline (tertiary amine)
Halogenation NBS, NCSHalogen-substituted aromatic ring derivatives
Nitration HNO3, H2SO4 (with caution)Nitro-substituted aromatic ring derivatives
Sulfonylation Sulfonyl hydrazide (electrochemical); Sodium sulfinate (photocatalytic/Cu-catalyzed)Sulfonyl-substituted aromatic ring derivatives

Theoretical and Computational Chemistry Investigations of N 3,4 Dimethoxybenzyl 3,4 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. These computations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular structure, reactivity, and spectroscopic properties. epstem.net

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govthaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.gov

For N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline, the HOMO would likely be distributed over the electron-rich 3,4-dimethylaniline (B50824) ring, which is a strong electron-donating group. The LUMO, conversely, might be located more towards the dimethoxybenzyl portion of the molecule. A computational study would precisely calculate these energy levels and map their distribution across the molecule.

Table 1: Calculated Molecular Orbital Energies (Hypothetical) This table illustrates the type of data that would be generated from a quantum chemical calculation. Specific values for this compound are not currently available in the cited literature.

Parameter Energy (eV)
HOMO Energy Value not available
LUMO Energy Value not available

Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the methoxy (B1213986) groups, due to their lone pairs of electrons. These sites would be the most likely to interact with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and the stability arising from hyper-conjugative interactions. researchgate.netdntb.gov.ua By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density within the molecule. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net

Due to the presence of several rotatable bonds in this compound—specifically the C-N bond and the bonds of the benzyl (B1604629) bridge—the molecule can adopt various conformations. A computational study would involve systematically rotating these bonds to map the energy landscape. The results would identify the most stable, low-energy conformation and provide insight into the molecule's flexibility, which is crucial for its interaction with other molecules or biological targets. For example, studies on similar aniline derivatives have shown that the orientation of the aromatic rings relative to each other is a key conformational feature. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. This involves mapping the entire reaction pathway from reactants to products.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Identifying the geometry and energy of the TS allows for the calculation of the activation energy, which determines the reaction rate. beilstein-journals.org Reaction coordinate analysis follows the geometric changes of the molecule as it transforms from reactant, through the transition state, to the product. nih.gov

For a reaction involving this compound, such as an electrophilic substitution on one of the aromatic rings, computational modeling could be used to:

Identify the structure of the transition state.

Calculate the activation energy barrier.

Determine whether the reaction proceeds through a stepwise or concerted mechanism.

Analyze the influence of the various substituents on the reaction pathway and regioselectivity.

Solvent Effects on Reactivity and Structure

No research data is available on how different solvents may affect the molecular structure, conformation, or the reactivity of this specific compound. Such a study would typically involve computational models like the Polarizable Continuum Model (PCM) or the SMD solvation model to analyze parameters such as bond lengths, dihedral angles, and reaction energy barriers in various solvent environments.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through DFT and TD-DFT

No computational studies predicting the spectroscopic characteristics of this compound were found. A typical investigation would use Density Functional Theory (DFT) for ground-state properties to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transitions responsible for its UV-Vis absorption spectrum.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Materials (non-biological)

There is no available literature on molecular dynamics (MD) simulations for this compound. Such simulations would provide insight into the compound's conformational flexibility, diffusion, and interactions within a non-biological solvent or material over time.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Parameters

No QSPR studies that include this compound were identified. QSPR models are developed to correlate a molecule's structural features with its physicochemical properties, but this compound does not appear in the datasets of published models for non-biological endpoints.

Advanced Spectroscopic and Analytical Characterization Techniques for N 3,4 Dimethoxybenzyl 3,4 Dimethylaniline

High-Resolution Mass Spectrometry (HRMS) for Purity Assessment and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the elemental composition of N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C₁₇H₂₁NO₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A mass difference of less than 5 parts per million (ppm) provides strong evidence for the assigned elemental composition and serves as a stringent test of purity, as impurities with different formulas would be readily detected. nih.gov

Table 1: Elemental Composition and HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₇H₂₁NO₂
Nominal Mass271 u
Calculated Exact Mass ([M])271.15723 Da nih.gov
Calculated m/z for [M+H]⁺272.16451
Typical HRMS InstrumentationTime-of-Flight (TOF), Orbitrap

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons on the two distinct rings would appear in the range of δ 6.5-7.5 ppm, with their specific chemical shifts and coupling patterns revealing their substitution patterns. The two methyl groups on the aniline (B41778) ring would likely appear as singlets around δ 2.1-2.3 ppm. The two methoxy (B1213986) groups on the benzyl (B1604629) ring would also be sharp singlets, typically around δ 3.8-3.9 ppm. The benzylic methylene (B1212753) (CH₂) protons, situated between the nitrogen and the dimethoxyphenyl ring, would likely appear as a singlet around δ 4.2-4.4 ppm. The N-H proton signal would be a broad singlet, its chemical shift being sensitive to solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum would show 17 distinct signals (barring any accidental overlap), corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbons would be found upfield (δ 15-25 ppm), while the methoxy carbons would be around δ 55-60 ppm. The benzylic methylene carbon would be expected in the δ 45-55 ppm range. rsc.org

2D NMR: Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the aromatic rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, facilitating definitive assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aniline-CH₃ (x2)~2.2~20
Benzyl-OCH₃ (x2)~3.85~56
N-CH₂-Ar~4.3~50
N-HVariable (broad)N/A
Aromatic C-H & C~6.5 - 7.2~110 - 150

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A medium, sharp band around 3350-3450 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. Strong bands in the 2850-3000 cm⁻¹ region would correspond to aliphatic C-H stretching from the methyl, methoxy, and methylene groups. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1500-1620 cm⁻¹ region. Crucially, strong C-O stretching bands for the methoxy groups would be prominent around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-N stretching vibration would be expected in the 1280-1350 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Secondary Amine)3350 - 3450IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1500 - 1620IR, Raman
C-N Stretch1280 - 1350IR
Asymmetric C-O-C Stretch (Aryl Ether)1200 - 1275IR
Symmetric C-O-C Stretch (Aryl Ether)1020 - 1075IR

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of the molecule by probing the π-electron systems of the two aromatic rings.

Fluorescence Spectroscopy: Many aniline derivatives are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield can provide information about the nature of the excited state and potential intramolecular charge transfer (ICT) processes between the electron-donating dimethylaniline ring and the dimethoxybenzyl system. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λ_max Range (nm)Associated Chromophore
π → π~250 - 260Substituted Aniline
π → π~290 - 310Substituted Aniline/Benzene (B151609)

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the three-dimensional arrangement of the atoms, including the relative orientation of the two aromatic rings.

Based on crystal structures of similar N-benzyl aniline derivatives, it is expected that the two aromatic rings would not be coplanar due to steric hindrance around the central C-N-C linkage. nih.gov The dihedral angle between the mean planes of the dimethylaniline ring and the dimethoxybenzene ring would be a key conformational parameter. nih.gov Furthermore, the analysis would identify any significant intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and one of the methoxy oxygen atoms as an acceptor, which dictate the crystal packing. nih.gov

Table 5: Predicted Crystallographic Parameters (based on analogous structures)
ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
ConformationNon-planar; significant dihedral angle between rings nih.gov
Key Torsional AngleC(aryl)-N-CH₂-C(aryl)
Intermolecular InteractionsPotential N-H···O or C-H···O hydrogen bonds nih.gov

Chromatographic Techniques (HPLC, GC-MS) for Separation, Purity, and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC using a C18 column, is an excellent method for assessing the purity of the compound. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to ensure protonation of the amine for better peak shape. nih.gov Detection is commonly performed with a UV detector set to one of the molecule's absorption maxima. Purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound's volatility allows it to be analyzed by GC. The resulting mass spectrum would show the molecular ion (M⁺) at m/z 271. The most significant fragmentation pathway is typically the cleavage of the benzylic C-N bond, which is the weakest bond. This would lead to two major fragments: a highly stable 3,4-dimethoxybenzyl cation (or its tropylium (B1234903) ion equivalent) at m/z 151, and a fragment corresponding to the 3,4-dimethylaniline (B50824) radical cation at m/z 121. researchgate.net The fragment at m/z 151 is often the base peak in the spectrum.

Table 6: Expected GC-MS Fragmentation Data
m/zProposed Fragment Ion
271[M]⁺ (Molecular Ion)
151[C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) - Likely Base Peak
121[C₈H₁₁N]⁺ (3,4-dimethylaniline radical cation)

Electrochemistry and Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The analysis would reveal the potentials at which the molecule undergoes oxidation and reduction.

The most likely site of oxidation is the nitrogen atom of the secondary amine, which can lose an electron to form a radical cation. conicet.gov.ar For many N-aryl amines, this oxidation is an irreversible process, as the initially formed radical cation can undergo subsequent chemical reactions, such as dimerization. nih.gov A cyclic voltammogram, recorded in a suitable solvent with a supporting electrolyte, would likely show an irreversible anodic (oxidation) peak. The potential of this peak provides a measure of how easily the molecule is oxidized. The presence of electron-donating groups (methyl and methoxy) on the aromatic rings would be expected to lower the oxidation potential compared to unsubstituted N-benzylaniline.

Mechanistic Investigations in Chemical and Catalytic Systems Involving N 3,4 Dimethoxybenzyl 3,4 Dimethylaniline

Role as a Ligand in Coordination Chemistry

Detailed searches of chemical databases and scholarly articles did not yield specific research on the role of N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline as a ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis and characterization of metal complexes where this compound acts as a ligand. The standard methods for forming complexes with aniline-type ligands exist, but their application to this specific compound, and the characterization of any resulting complexes, have not been reported.

Electronic and Steric Influence of this compound as a Ligand

Without synthesized metal complexes, there are no experimental or theoretical studies on the electronic and steric influence of this compound as a ligand. One could speculate on its properties based on its structure—the aniline (B41778) nitrogen possesses a lone pair for coordination, and the bulky dimethoxybenzyl and dimethylphenyl groups would exert significant steric hindrance. The electron-donating nature of the methyl and methoxy (B1213986) groups would likely influence the electronic properties of a coordinated metal center. However, no published data exists to substantiate these hypotheses.

Catalytic Activity of Metal-Ligand Complexes in Organic Transformations

Consistent with the lack of information on the synthesis of its metal complexes, there are no reports on the catalytic activity of any such complexes in organic transformations.

Participation in Organic Reaction Mechanisms as a Nucleophile, Base, or Organocatalyst

No specific studies detailing the participation of this compound in organic reaction mechanisms as a nucleophile, base, or organocatalyst were found. The secondary amine is expected to be nucleophilic and basic, typical of such functional groups, but its specific application or mechanistic study in these roles is not documented.

Kinetic Studies of Reactions Involving this compound

A thorough literature search did not uncover any kinetic studies of reactions involving this compound. Consequently, there is no data available on reaction rates, rate constants, or activation parameters for any chemical process involving this specific compound.

Exploration of Novel Applications in Chemical Sciences and Materials

Utilization as a Building Block in Complex Organic Synthesis

N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline possesses several reactive sites that make it a potentially valuable intermediate in the synthesis of more complex molecules. The secondary amine linkage is a key functional group that can undergo a variety of chemical transformations. For instance, it can be N-alkylated or N-arylated to introduce further substituents. The nitrogen atom's lone pair of electrons also allows for reactions such as acylation to form amides, or reactions with sulfonyl chlorides to produce sulfonamides.

The aromatic rings of both the 3,4-dimethylaniline (B50824) and the 3,4-dimethoxybenzyl moieties are susceptible to electrophilic aromatic substitution. The positions of the methyl and methoxy (B1213986) groups direct incoming electrophiles to specific locations on the rings, offering regiochemical control in synthetic pathways. The electron-donating nature of these substituents activates the rings, potentially facilitating reactions under milder conditions compared to unsubstituted benzene (B151609) rings.

The benzylic C-N bond can be cleaved under certain reductive or oxidative conditions, which could be exploited in synthetic strategies where the dimethoxybenzyl group serves as a protecting group for the aniline (B41778) nitrogen. The versatility of N-benzylaniline derivatives as intermediates in the synthesis of pharmaceuticals and agrochemicals has been noted.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and Conditions (Illustrative)Potential Product Class
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcyl chloride, BaseAmide
Electrophilic Aromatic SubstitutionNitrating agent (e.g., HNO₃/H₂SO₄)Nitro-substituted derivative
HydrogenolysisH₂, Pd/C3,4-dimethylaniline and 3,4-dimethoxytoluene

Application in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound has several features that suggest its potential for use in the design of host-guest systems and self-assembling molecular architectures.

The aromatic rings of the molecule can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of many organic molecules. The nitrogen atom and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, allowing for the formation of specific intermolecular hydrogen bonding networks.

Role in Polymer Chemistry (e.g., as a Monomer or Additive)

Aniline and its derivatives are well-known precursors to conducting polymers, with polyaniline being a prominent example. N-substituted anilines, including N-alkylanilines, can also be polymerized, often through electrochemical methods. thno.orggoogle.com The resulting polymers can exhibit interesting electronic and optical properties. It is conceivable that this compound could serve as a monomer for the synthesis of novel conducting polymers. The presence of the dimethoxybenzyl and dimethyl substituents would be expected to modify the polymer's properties, such as its solubility, processability, and electronic characteristics, compared to unsubstituted polyaniline.

Beyond serving as a monomer, this compound could also function as a polymer additive. nih.gov Its antioxidant potential, a common feature of aniline derivatives, could make it useful as a stabilizer to prevent the degradation of polymers. Additionally, its molecular structure might allow it to act as a plasticizer or a dispersing agent in certain polymer matrices. The incorporation of such additives is a common strategy to enhance the performance and longevity of polymeric materials. nih.gov

Development of Optoelectronic Materials or Fluorescent Probes (based on electronic properties)

The electronic properties of this compound, characterized by its electron-rich aromatic systems, suggest potential applications in the field of optoelectronics. The interaction between the nitrogen lone pair and the π-systems of the aromatic rings can lead to interesting photophysical behaviors, such as fluorescence. Many aniline derivatives are known to be fluorescent, and their emission properties are often sensitive to the local environment.

The structure of this compound bears resemblance to the core of some fluorescent probes and dyes. For instance, molecules with donor-π-acceptor architectures can exhibit strong fluorescence and solvatochromism. The 3,4-dimethylaniline and 3,4-dimethoxybenzyl groups both act as electron-donating moieties, which could be a foundation for designing more complex fluorescent systems. Further chemical modification could introduce electron-withdrawing groups to create molecules with tailored absorption and emission profiles. The development of thin films of N-benzylaniline has been explored for potential use in optoelectronic devices. wikipedia.org

The general principles of designing fluorescent probes often involve linking a fluorophore to a recognition element. dergipark.org.tr The aniline and benzylamine (B48309) moieties within this compound could potentially be modified to selectively interact with specific analytes, leading to a change in fluorescence upon binding.

Design of Chemical Sensors for Non-Biological Analytes

Building upon its potential fluorescent properties, this compound could serve as a platform for the development of chemical sensors. The sensitivity of the electronic structure of aniline derivatives to their chemical surroundings can be exploited for sensing applications. For example, the interaction of the lone pair of electrons on the nitrogen atom with Lewis acids or metal ions could lead to a detectable change in the molecule's spectroscopic properties (e.g., a shift in its absorption or fluorescence spectrum).

Polymers derived from aniline derivatives have been investigated for their use in chemical sensors, for instance, for the detection of gases like ammonia (B1221849). google.com Thin films of a polymer based on this compound could potentially exhibit changes in their conductivity or optical properties upon exposure to certain chemical vapors. The specific selectivity of such a sensor would be determined by the chemical nature of the monomer and the morphology of the polymer film.

Use as a Chemical Probe for Fundamental Research into Reaction Environments

A chemical probe is a small molecule used to study biological systems or chemical reactions. Given the potential sensitivity of its spectroscopic properties to the environment, this compound could potentially be used as a probe to investigate reaction environments. For example, changes in the polarity of a solvent or the presence of specific ions could be monitored by observing shifts in the UV-Vis absorption or fluorescence spectrum of the compound.

The reactivity of the secondary amine can also be used to probe reaction mechanisms. For instance, it could act as a trapping agent for reactive intermediates in a chemical reaction, with the resulting products providing evidence for the proposed mechanism. The oxidation of N-benzylanilines has been studied to understand reaction mechanisms involving these types of compounds.

Table 2: Summary of Potential Applications and Relevant Molecular Features

Application AreaKey Molecular Features
Complex Organic SynthesisSecondary amine, activated aromatic rings, benzylic C-N bond
Supramolecular ChemistryAromatic rings (π-π stacking), H-bond acceptors (N, O atoms)
Polymer ChemistryPolymerizable N-substituted aniline, potential antioxidant properties
Optoelectronic MaterialsElectron-rich aromatic systems, potential for fluorescence
Chemical SensorsEnvironment-sensitive electronic structure, reactive amine group
Chemical ProbesSpectroscopic sensitivity to environment, reactivity towards intermediates

Future Research Horizons for this compound: An Emerging Landscape

The chemical compound this compound, a substituted N-aryl benzylamine, represents a scaffold with significant potential for future research and development. While specific studies on this particular molecule are nascent, the broader class of N-aryl benzylamines has seen considerable advancements, paving the way for exciting new avenues of exploration. This article outlines the prospective future directions and emerging research themes centered exclusively on this compound, based on analogous systems and foreseeable scientific trajectories.

Q & A

Q. (Basic)

  • ¹³C NMR : Methoxy carbons (δ 55–60 ppm), aromatic carbons (δ 110–150 ppm), methyl groups (δ 19–22 ppm) .
  • FTIR : C=O stretches (~1650 cm⁻¹), N-H bends (~3300 cm⁻¹).
  • UV-Vis : λmax ~300–350 nm (π→π* transitions).
  • HRMS : Confirm molecular ion ([M+H]+ at m/z 270.149) .

How to evaluate biological activity against enzyme targets?

Q. (Advanced)

  • Enzyme assays : Fluorescence/colorimetric methods (IC50 determination, 0.1–100 μM range).
  • Molecular docking : Simulate binding modes (AutoDock Vina) with active sites (e.g., hydrogen bonds to Ser195 in proteases).
  • Cellular assays : MTT for cytotoxicity; SPR for binding kinetics (ka, kd) .

How to optimize workup to prevent functional group degradation?

Q. (Basic)

  • Oxidation-sensitive groups : Use H₂O₂ in acetic acid at 0–5°C.
  • Acid-sensitive groups : Neutralize with NaHCO₃ before extraction.
  • Purification : Low-temperature recrystallization (-20°C) or flash chromatography .

How does computational chemistry predict reactivity?

Q. (Advanced)

  • DFT calculations : Model transition states (ΔG‡ ~25 kcal/mol for imine formation).
  • MEP maps : Identify nucleophilic (methoxy regions) and electrophilic sites (aromatic rings).
  • MD simulations : Assess solvent effects on intermediate stability .

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Reactant of Route 1
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N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.